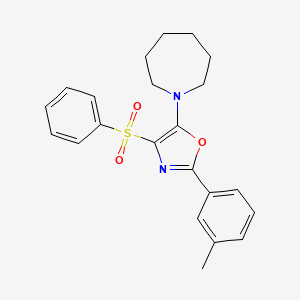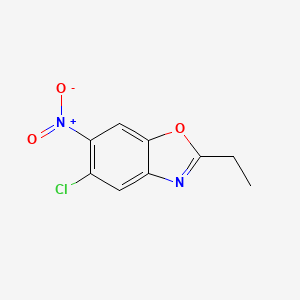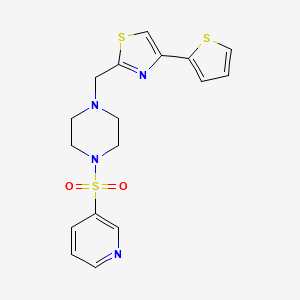
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, starting from chiral amino acids and introducing various alkyl and aryl substituents. Similarly, paper explores the synthesis of related analogues with different substitutions at the carbon adjacent to the amide nitrogen. Paper details the synthesis of a heterocyclic amide derivative through an N-acylation reaction. Paper discusses the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. These studies highlight the versatility of synthetic approaches in creating a diverse array of acetamide derivatives with potential biological activity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity and physical properties. Paper provides a detailed structural investigation of a thiophene-containing acetamide derivative, including X-ray crystallography and computational methods such as density functional theory (DFT). Paper and also discuss the structural characterization of acetamide derivatives using NMR spectroscopy and X-ray crystallography, respectively. These analyses are essential for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by their substituents. Paper includes a computational analysis of the interactions between a thiophene-containing acetamide derivative and DNA bases, suggesting potential biological activity. Paper examines the chemical activity and charge transfer properties of another acetamide molecule, indicating its electrophilic nature. These studies provide insights into the potential mechanisms of action of these compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. Paper discusses the synthesis and properties of silylated derivatives of N-(2-hydroxyphenyl)acetamide, which could have implications for their solubility and stability. Paper describes the hydrolysis of silaheterocyclic benzoxazasiloles to form silanols, demonstrating the chemical reactivity of these compounds. Understanding these properties is important for the development of acetamide derivatives as pharmaceuticals or materials.
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide and its derivatives have been synthesized and evaluated for antimalarial activity. A study by Werbel et al. (1986) detailed the preparation of related compounds from substituted 1-phenyl-2-propanones, leading to the creation of N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides. These compounds showed significant activity against Plasmodium berghei in mice, encouraging clinical trials in humans due to their excellent activity against resistant strains and favorable pharmacokinetic properties (Werbel et al., 1986).
Design and Synthesis for Chemical Applications
Yang Jing (2010) conducted a study on the design and synthesis of novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. These derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation, indicating the compound's versatility in chemical synthesis (Yang Jing, 2010).
Chemoselective Acetylation in Drug Synthesis
The compound has also been linked to the chemoselective acetylation of 2-aminophenol, a crucial step in the synthesis of antimalarial drugs. Magadum and Yadav (2018) explored the use of N-(2-hydroxyphenyl)acetamide as an intermediate in this process, employing catalysis to achieve selective monoacetylation. This research highlights the compound's role in developing efficient synthesis methods for important pharmaceuticals (Magadum & Yadav, 2018).
Flavoring Substance Evaluation
In the realm of food science, the flavoring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide was evaluated by Younes et al. (2018). Despite the difference in molecular structure, this evaluation underscores the broad range of applications for acetamide derivatives in enhancing food flavors and ensuring safety for human consumption (Younes et al., 2018).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-6-4-5-7-15(13)20-10-16(19)18-12-17(2,3)14-8-9-21-11-14/h4-9,11H,10,12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMYZLPUBSDHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2540094.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2540095.png)
![3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2540096.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2540101.png)

![(3S,4S)-3,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2540104.png)
![3-[7-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2540106.png)

![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
